molecular formula C18H12N4O6S2 B14795825 7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid

7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid

Katalognummer: B14795825
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: UIJICWJYJZJZJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of quinoxaline and phenazine, which are heterocyclic compounds containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid typically involves the reaction of o-phenylenediamine with catechol under specific conditions. The process includes the following steps:

    Condensation Reaction: o-Phenylenediamine reacts with catechol in the presence of a catalyst to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinoxalino[3,2-i]phenazine core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxalino[3,2-i]phenazine derivatives with different functional groups, which can be tailored for specific applications.

Wissenschaftliche Forschungsanwendungen

7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid is unique due to its specific substitution pattern and the presence of sulfonic acid groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological molecules and advanced materials.

Eigenschaften

Molekularformel

C18H12N4O6S2

Molekulargewicht

444.4 g/mol

IUPAC-Name

7,12-dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid

InChI

InChI=1S/C18H12N4O6S2/c23-29(24,25)15-5-1-3-9-17(15)21-13-8-12-14(7-11(13)19-9)22-18-10(20-12)4-2-6-16(18)30(26,27)28/h1-8,19,21H,(H,23,24,25)(H,26,27,28)

InChI-Schlüssel

UIJICWJYJZJZJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)NC3=C(N2)C=C4C(=C3)N=C5C=CC=C(C5=N4)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.